all-trans-18-Hydroxy Retinoic Acid
Overview
Description
All-trans-18-Hydroxyretinoic acid is a retinoid compound that consists of all-trans-retinoic acid bearing a hydroxy substituent at position 18 . It is a derivative of vitamin A and plays a significant role in various biological processes.
Mechanism of Action
Target of Action
18-Hydroxyretinoic acid, also known as all-trans-18-Hydroxyretinoic acid or all-trans-18-Hydroxy Retinoic Acid, is a metabolite of tretinoin . Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It activates nuclear receptors to regulate epithelial cell growth and differentiation .
Mode of Action
It is known that tretinoin, from which 18-hydroxyretinoic acid is derived, exerts its molecular actions mainly through rar and rxr nuclear receptors . These receptors are involved in the regulation of gene expression, leading to changes in cellular differentiation and proliferation .
Biochemical Pathways
18-Hydroxyretinoic acid is part of the physiological pathway of vitamin A metabolism . It is formed from tretinoin through the action of various cytochrome P450 enzymes .
Pharmacokinetics
It is known that tretinoin, the parent compound of 18-hydroxyretinoic acid, is normally found at very low concentrations in human circulation .
Result of Action
The molecular and cellular effects of 18-Hydroxyretinoic acid’s action are likely related to its role in the regulation of epithelial cell growth and differentiation . By activating nuclear receptors, it may influence gene expression and lead to changes in cellular behavior .
Action Environment
The action, efficacy, and stability of 18-Hydroxyretinoic acid may be influenced by various environmental factors. For example, within a cell, all-trans-18-Hydroxyretinoic acid is primarily located in the extracellular space and near the membrane . This localization could potentially influence its interactions with its targets and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of all-trans-18-Hydroxy Retinoic Acid typically involves the hydroxylation of all-trans-retinoic acid. This can be achieved through various chemical reactions, including the use of specific oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
All-trans-18-Hydroxyretinoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to form different retinoid analogs.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of all-trans-18-Hydroxy Retinoic Acid, each with unique biological activities.
Scientific Research Applications
All-trans-18-Hydroxyretinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: The compound is studied for its role in cellular differentiation and gene regulation.
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: The parent compound without the hydroxy substituent.
4-Hydroxyretinoic acid: Another hydroxylated derivative with the hydroxy group at a different position.
Uniqueness
All-trans-18-Hydroxyretinoic acid is unique due to its specific hydroxylation at position 18, which significantly alters its biological activity and receptor binding properties compared to other retinoids .
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOIRFEYHJNAW-FCKHSPHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313930 | |
Record name | 18-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-18-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63531-93-1 | |
Record name | 18-Hydroxyretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Hydroxyretinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-Hydroxy-all-trans-retinoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | all-trans-18-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of CYP26B1 in regulating all-trans-retinoic acid (atRA) levels within human aortic smooth muscle cells?
A1: The research paper highlights that CYP26B1 plays a crucial role in controlling atRA levels in AOSMCs. CYP26 enzymes, including CYP26B1, are responsible for metabolizing atRA. The study found that AOSMCs express CYP26B1, and exposure to atRA further increases its expression []. This suggests a negative feedback loop where atRA stimulates its own degradation. The researchers demonstrated that by inhibiting CYP26B1 activity, either through gene silencing (siRNA) or a chemical inhibitor (R115866), atRA levels increased, leading to enhanced atRA signaling and reduced AOSMC proliferation []. This finding indicates that CYP26B1 activity can modulate the effectiveness of atRA in these cells.
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